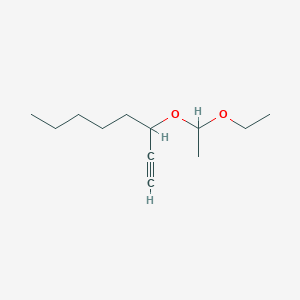
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is a complex organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a fluorophenyl group at the 4-position, a nitro group at the 6-position, and an oxide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of Functional Groups: The chloromethyl, fluorophenyl, and nitro groups are introduced through various substitution reactions. For example, the chloromethyl group can be added via chloromethylation using formaldehyde and hydrochloric acid.
Oxidation: The final step involves the oxidation of the quinazoline derivative to introduce the oxide group at the 3-position. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Quinazolines: Nucleophilic substitution of the chloromethyl group results in various substituted quinazolines.
科学的研究の応用
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound may inhibit specific enzymes or receptors, disrupting cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-: Lacks the oxide group at the 3-position.
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-amino-: Contains an amino group instead of a nitro group.
Uniqueness
Quinazoline, 2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-, 3-oxide is unique due to the presence of the oxide group at the 3-position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59468-09-6 |
|---|---|
分子式 |
C15H9ClFN3O3 |
分子量 |
333.70 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(2-fluorophenyl)-6-nitro-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C15H9ClFN3O3/c16-8-14-18-13-6-5-9(20(22)23)7-11(13)15(19(14)21)10-3-1-2-4-12(10)17/h1-7H,8H2 |
InChIキー |
ASDFKYGZNFNFOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=[N+](C(=NC3=C2C=C(C=C3)[N+](=O)[O-])CCl)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


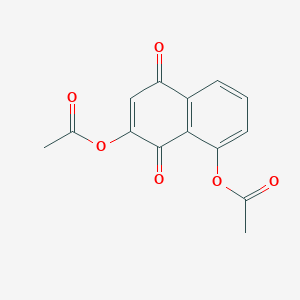
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
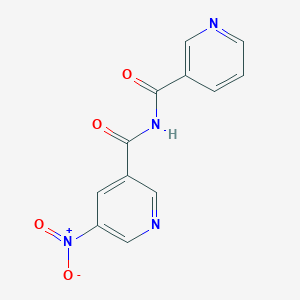

![4-[(4-Chlorophenyl)methanesulfonyl]-2-nitrophenol](/img/structure/B14598108.png)
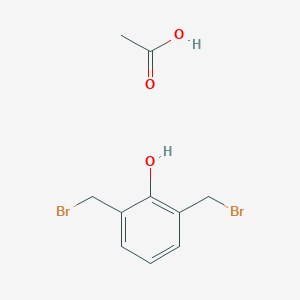
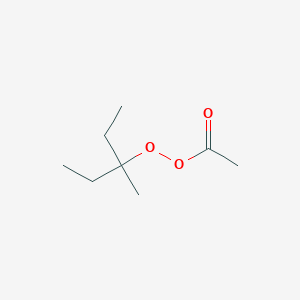
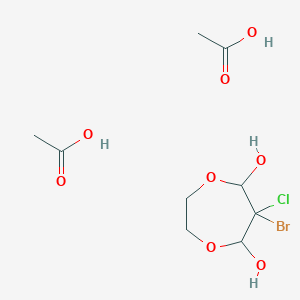
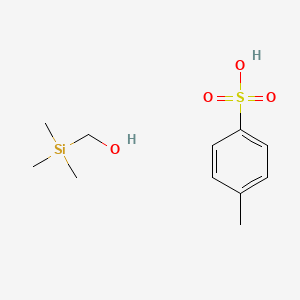

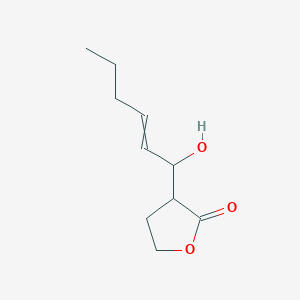
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
